

Introduction: The Azetidine Carboxamide Scaffold in Target Validation

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Compound of Interest

Compound Name: (2S)-N-propylazetidine-2-carboxamide

CAS No.: 648901-52-4

Cat. No.: B11923848

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The azetidine ring is a privileged scaffold in modern drug discovery, offering a unique combination of structural rigidity and metabolic stability that allows for effective tuning of pharmacological properties.[1] Molecules incorporating this four-membered heterocyclic ring have shown promise in a wide array of therapeutic areas, from oncology to infectious diseases.[2][3] **(2S)-N-propylazetidine-2-carboxamide** is a specific example of this class, derived from azetidine-2-carboxylic acid, a constrained, non-natural amino acid analogue of proline.[4][5]

This structural mimicry of proline, a critical residue for protein secondary structure, positions **(2S)-N-propylazetidine-2-carboxamide** as a potent investigational tool for a specific class of enzymes: the prolyl dipeptidases. This application note provides a comprehensive guide and detailed protocols for using this compound in target validation studies, focusing on Dipeptidyl Peptidase 9 (DPP9), a serine protease with emerging roles in immunology and oncology.[6][7]

Part 1: Scientific Background & Hypothesized Mechanism of Action

The Dipeptidyl Peptidase 4 (DPP4) Family

The S9b subgroup of prolyl oligopeptidases includes several key enzymes, most notably DPP4, DPP8, and DPP9.[8] These enzymes are characterized by their ability to cleave X-Proline or X-Alanine dipeptides from the N-terminus of polypeptide chains.[8] While DPP4 is a

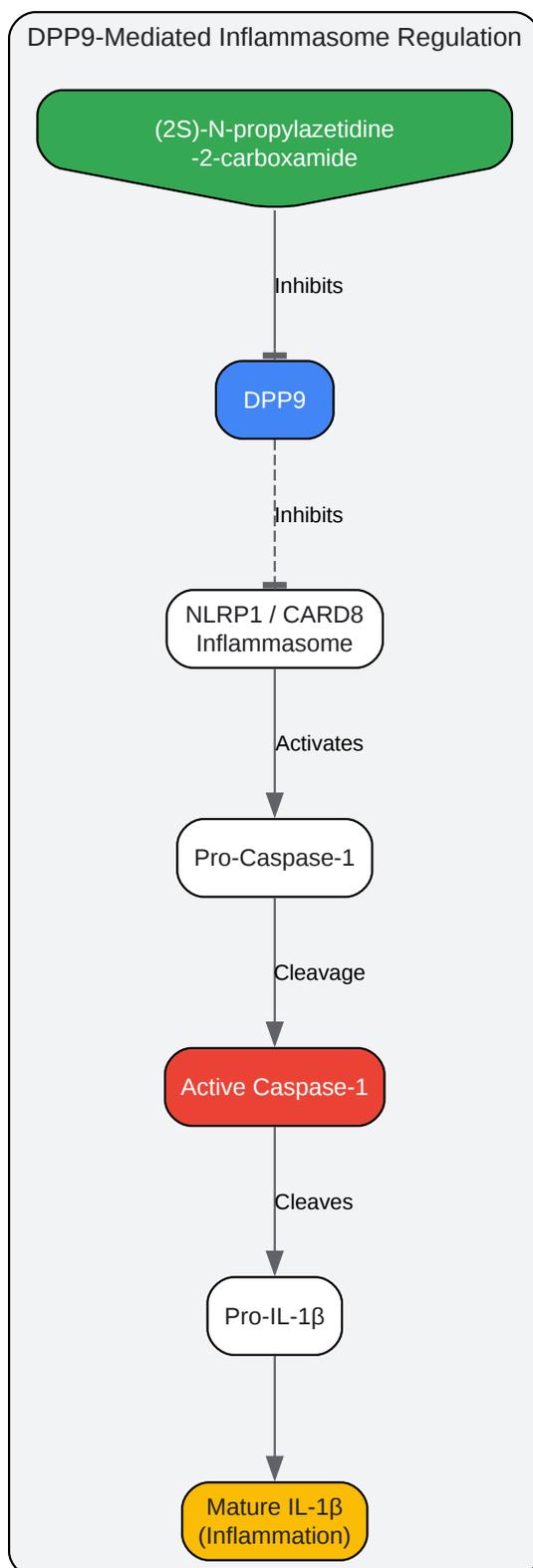
well-established target for type 2 diabetes, the functions of the intracellularly located DPP8 and DPP9 are less understood but are of increasing interest.[6]

DPP9: A Key Regulator of Cellular Homeostasis

DPP9 is a ubiquitously expressed intracellular serine protease that plays crucial roles in inflammatory regulation, cell proliferation, and protein degradation via the N-degron pathway.[6] [7] A critical function of DPP9 is its role as a negative regulator of the inflammasome, a multiprotein complex that initiates inflammatory responses through the activation of Caspase-1 and subsequent maturation of cytokines like Interleukin-1 β (IL-1 β).[7] DPP9 directly binds to and inhibits components of the NLRP1 and CARD8 inflammasomes, thereby preventing spontaneous activation and pyroptotic cell death.[6]

Hypothesized Mechanism of (2S)-N-propylazetidine-2-carboxamide

Given its structural resemblance to proline, **(2S)-N-propylazetidine-2-carboxamide** is hypothesized to act as a competitive inhibitor of DPP9. By occupying the enzyme's active site, which has a strong preference for proline at the P1 position, the compound is expected to prevent the binding and cleavage of natural substrates. The inhibition of DPP9's enzymatic activity should lead to the dissociation of DPP9 from inflammasome components, triggering Caspase-1 activation and a measurable downstream inflammatory response.[6]

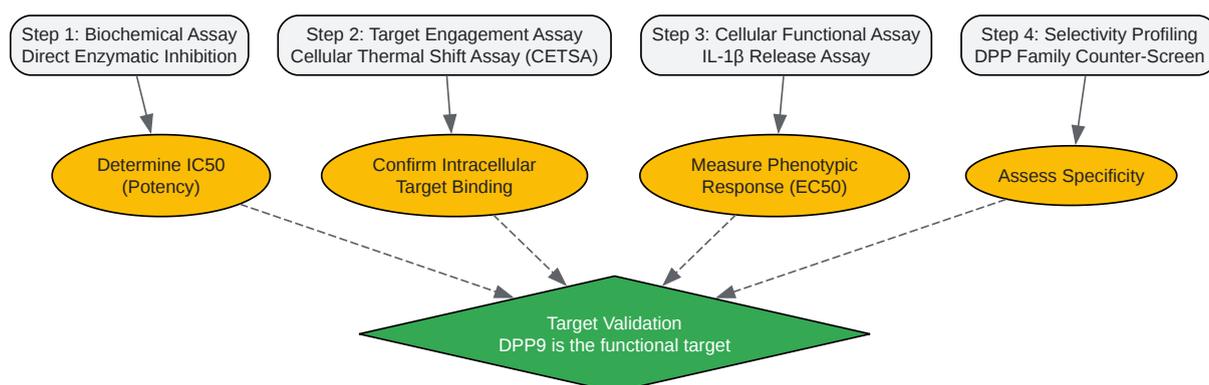


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Caption: Hypothesized mechanism of action for DPP9 inhibition.

Part 2: A Step-Wise Strategy for Target Validation

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. The following workflow outlines a robust strategy to validate DPP9 as the target of **(2S)-N-propylazetidine-2-carboxamide**.



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Caption: A comprehensive workflow for target validation.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro DPP9 Enzymatic Inhibition Assay

This protocol determines the direct inhibitory effect of the compound on recombinant DPP9 enzyme activity.

- Rationale: This is the foundational experiment to confirm a direct molecular interaction and quantify the compound's potency (IC₅₀). A fluorogenic substrate, Gly-Pro-AMC, is used, which becomes fluorescent upon cleavage by DPP9.
- Materials:

- Recombinant Human DPP9 Enzyme
- DPP9 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl, 1 mM EDTA)
- Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate
- **(2S)-N-propylazetidine-2-carboxamide**
- 384-well black, flat-bottom assay plates
- Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
- Step-by-Step Methodology:
 - Compound Preparation: Prepare a 10 mM stock solution of **(2S)-N-propylazetidine-2-carboxamide** in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
 - Enzyme Preparation: Dilute recombinant DPP9 to a working concentration of 2X the final desired concentration (e.g., 2 nM) in cold assay buffer.
 - Assay Plate Setup:
 - Add 200 nL of the compound serial dilutions or DMSO (for positive and negative controls) to the appropriate wells.
 - Add 10 µL of assay buffer to the negative control wells.
 - Add 10 µL of the 2X DPP9 enzyme solution to all other wells.
 - Mix gently and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
 - Initiate Reaction: Prepare a 2X substrate solution (e.g., 20 µM Gly-Pro-AMC) in assay buffer. Add 10 µL of this solution to all wells to start the reaction.
 - Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the kinetic rate of fluorescence increase over 30 minutes.
 - Data Analysis:

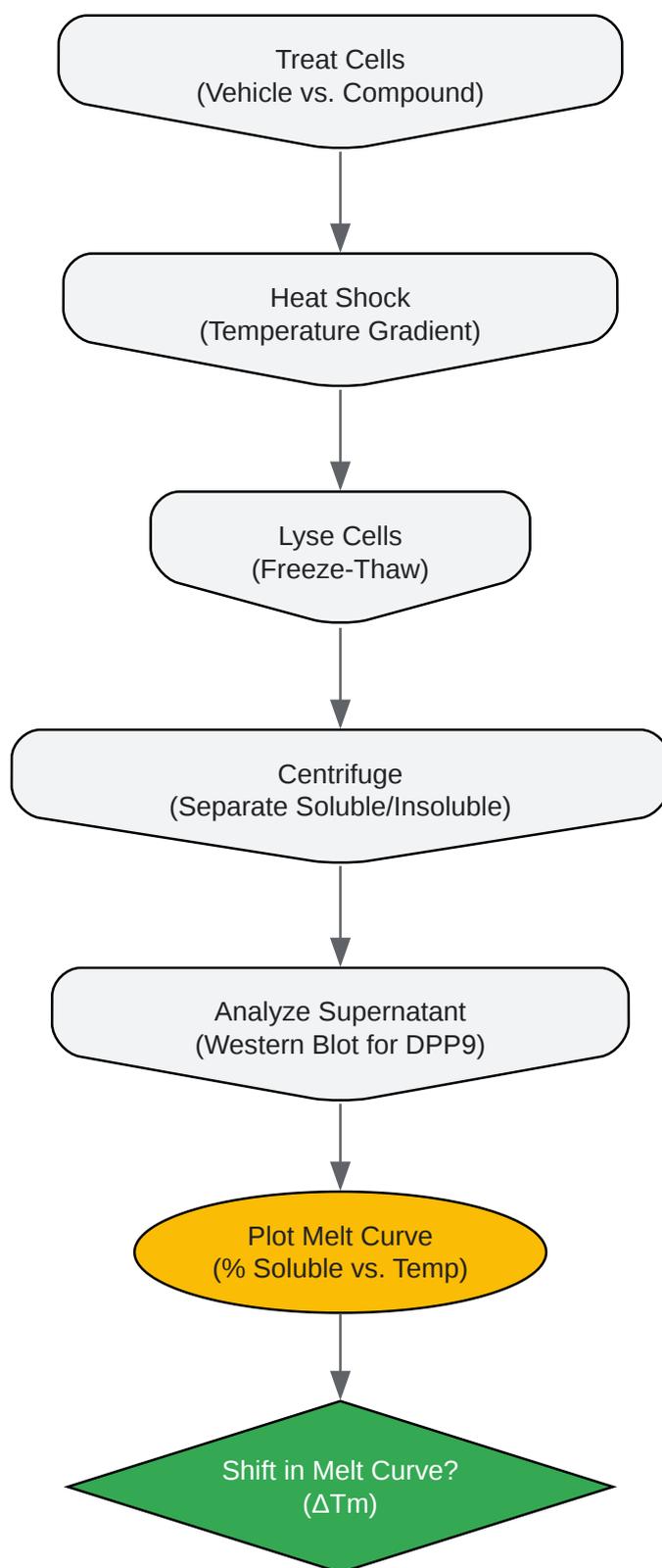
- Calculate the reaction rate (slope of the linear portion of the kinetic read).
- Normalize the data: 100% activity = Positive Control (DMSO + Enzyme), 0% activity = Negative Control (DMSO, no enzyme).
- Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol verifies that the compound binds to and stabilizes DPP9 within a cellular environment.

- Rationale: Ligand binding typically increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after a heat shock. An increase in the melting temperature (T_m) of DPP9 in the presence of the compound confirms target engagement.
- Materials:
 - THP-1 human monocytic cell line
 - RPMI-1640 medium supplemented with 10% FBS
 - **(2S)-N-propylazetidine-2-carboxamide**
 - Phosphate-Buffered Saline (PBS) with protease inhibitors
 - PCR tubes and a thermal cycler
 - Anti-DPP9 antibody for Western Blot analysis
- Step-by-Step Methodology:
 - Cell Treatment: Culture THP-1 cells to a density of $\sim 1 \times 10^6$ cells/mL. Treat cells with the compound (e.g., at 1 μ M and 10 μ M) or vehicle (DMSO) for 2 hours in culture medium.

- Cell Harvest: Harvest cells by centrifugation, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of $10\text{-}20 \times 10^6$ cells/mL.
- Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
- Protein Extraction: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
- Separate Soluble Fraction: Centrifuge the lysates at $20,000 \times g$ for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble DPP9 by Western Blot using a specific anti-DPP9 antibody.
- Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble DPP9 (relative to the non-heated control) against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: IL-1 β Release Assay in Differentiated THP-1 Cells

This protocol measures a key downstream functional consequence of DPP9 inhibition.

- Rationale: As DPP9 negatively regulates the inflammasome, its inhibition is expected to lower the threshold for activation, leading to increased Caspase-1 activity and IL-1 β secretion upon stimulation.[6]
- Materials:
 - THP-1 cells and culture medium
 - Phorbol 12-myristate 13-acetate (PMA)
 - Lipopolysaccharide (LPS)
 - Nigericin
 - **(2S)-N-propylazetidine-2-carboxamide**
 - Human IL-1 β ELISA Kit
- Step-by-Step Methodology:
 - Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.
 - Compound Pre-treatment: Remove the PMA-containing medium, wash with fresh medium, and allow cells to rest for 24 hours. Pre-treat the cells with a serial dilution of the compound or vehicle (DMSO) for 2 hours.
 - Inflammasome Priming (Signal 1): Add LPS (e.g., 100 ng/mL) to all wells and incubate for 4 hours. This step upregulates the expression of Pro-IL-1 β .
 - Inflammasome Activation (Signal 2): Add Nigericin (e.g., 10 μ M) to the wells to activate the NLRP3 inflammasome (a well-characterized model system) and incubate for 1-2 hours.

- **Sample Collection:** Centrifuge the plate and carefully collect the supernatant.
- **Quantification:** Measure the concentration of secreted IL-1 β in the supernatant using a commercial Human IL-1 β ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Plot the concentration of IL-1 β versus the log of the compound concentration. Fit the data to determine the EC50, the concentration at which the compound potentiates 50% of the maximal IL-1 β release response.

Part 4: Data Interpretation & Expected Outcomes

The collective results from these protocols provide a cohesive body of evidence for target validation.

Assay	Parameter Measured	Expected Result for an On-Target DPP9 Inhibitor
Biochemical Inhibition	IC50	Potent, dose-dependent inhibition of DPP9 activity (e.g., IC50 < 1 μ M)
CETSA	Δ Tm (Shift in Melting Temp.)	A significant, dose-dependent positive shift in Tm (e.g., Δ Tm > 2°C at 10 μ M)
IL-1 β Release	EC50	Dose-dependent potentiation of IL-1 β release (e.g., EC50 < 5 μ M)
Selectivity Screen	IC50 (vs. DPP4, DPP8)	>10-fold selectivity for DPP9 over other family members

Conclusion

(2S)-N-propylazetidine-2-carboxamide serves as a valuable chemical probe for the study of prolyl dipeptidases. The protocols outlined in this guide provide a rigorous, multi-faceted approach to confidently validate DPP9 as its biological target. By combining direct enzymatic assays, cellular target engagement confirmation, and functional phenotypic readouts,

researchers can build a compelling case for the mechanism of action, paving the way for further investigation in drug discovery and development programs.

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